molecular formula C10H9NO2S B1362130 Methyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 35212-85-2

Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1362130
CAS No.: 35212-85-2
M. Wt: 207.25 g/mol
InChI Key: VLHHEYMZLXKSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical evolution of thiophene chemistry, which began with Viktor Meyer's landmark discovery of thiophene in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigations into sulfur-containing heterocycles. The term "thiophene" itself derives from the Greek words "theion" meaning sulfur and "phaino" meaning "to show" or "to appear," reflecting its unexpected discovery during studies of the indophenin reaction.

The specific development of 3-aminobenzo[b]thiophene derivatives emerged as part of the systematic exploration of benzothiophene chemistry in the twentieth century. Early synthetic efforts focused on understanding the reactivity patterns of the benzothiophene nucleus and the introduction of functional groups at specific positions. The synthesis of this compound represented a significant advancement in this field, as researchers sought to create versatile intermediates that could serve as building blocks for more complex molecules.

The compound's emergence as a research target was driven by the recognition that 3-aminobenzo[b]thiophene scaffolds possessed enormous potential for derivatization and showed promise in fragment-based drug discovery. This recognition led to the development of efficient synthetic methodologies, including microwave-assisted procedures that could provide rapid access to these compounds in high yields.

Significance in Heterocyclic Chemistry Research

This compound holds exceptional significance in heterocyclic chemistry research due to its multifaceted role as both a synthetic intermediate and a pharmacophore. The compound serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides, highlighting its versatility across multiple chemical disciplines. Its structural framework combines several important chemical features that make it particularly valuable for medicinal chemistry applications.

The compound's significance is underscored by its role in the synthesis of various kinase inhibitors, which represent a crucial class of therapeutic agents in cancer treatment. Research has demonstrated that scaffolds based on 3-aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development. This includes approaches toward antimitotic agents and the development of inhibitors targeting specific kinase families such as LIM domain kinase protein family, PIM-kinases, and mitogen-activated protein kinase-activated protein kinase 2.

The structural features of this compound contribute to its research significance through several key aspects. The presence of the amino group at the 3-position provides a versatile functional handle for further chemical modifications, while the carboxylate ester at the 2-position offers opportunities for hydrolysis, amidation, and other transformations. This combination of functional groups, positioned on the benzothiophene scaffold, creates a platform for systematic structure-activity relationship studies.

Research Application Target Class Specific Examples Reference
Kinase Inhibition LIM domain kinase Tricyclic derivatives for metastatic prevention
Anticancer Agents Tubulin polymerization inhibitors Antimitotic agent development
Pharmaceutical Intermediates Various therapeutic targets General medicinal chemistry applications
Fragment-based Drug Discovery Multiple targets Hit identification and lead development

Classification in Benzothiophene Derivative Taxonomy

This compound occupies a specific position within the taxonomic classification of benzothiophene derivatives, characterized by its unique substitution pattern and functional group arrangement. The compound belongs to the broader class of aminobenzothiophenes, which are distinguished by the presence of amino groups attached to the benzothiophene core structure.

Within the benzothiophene derivative taxonomy, this compound is classified as a 3-amino-2-carboxylate derivative, distinguishing it from other positional isomers such as 2-aminobenzo[b]thiophene derivatives. The positional specificity is crucial for biological activity, as research has demonstrated that antiproliferative activity is strongly dependent on the position of substituents on the benzene portion of the benzothiophene nucleus.

The taxonomic classification of this compound can be organized according to several structural criteria. First, it belongs to the fused heterocyclic systems, specifically those containing sulfur heteroatoms in five-membered rings fused to benzene rings. Second, it falls under the category of amino-substituted benzothiophenes, which represent a privileged class of heterocyclic compounds in medicinal chemistry.

The compound's classification is further refined by its functional group pattern. The presence of both amino and carboxylate functionalities classifies it among bifunctional benzothiophene derivatives, which are particularly valuable for synthetic elaboration. The carboxylate group in methyl ester form positions it within the ester-substituted subcategory of benzothiophene carboxylates.

Classification Level Category Characteristics
Heterocyclic Class Benzothiophenes Sulfur-containing fused ring systems
Substitution Pattern 3-Amino-2-carboxylate Specific positional arrangement
Functional Group Type Bifunctional derivatives Amino and ester functionalities
Synthetic Utility Versatile intermediates Building blocks for complex molecules
Pharmacological Relevance Bioactive scaffolds Kinase inhibitor precursors

The taxonomic understanding of this compound is enhanced by recognition of its relationship to other important benzothiophene derivatives. The compound shares structural similarities with various therapeutic agents and research compounds, including those designed as tubulin polymerization inhibitors and kinase modulators. This classification framework facilitates systematic approaches to structure-activity relationship studies and guides the rational design of new derivatives with enhanced biological properties.

Properties

IUPAC Name

methyl 3-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHEYMZLXKSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358022
Record name Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-85-2
Record name Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

Methyl 3-aminobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to specific tyrosine residues on proteins. This interaction can lead to the inhibition of kinase activity, which is crucial in regulating cell signaling pathways. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of the compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities.

Biological Activity

Methyl 3-aminobenzo[b]thiophene-2-carboxylate (MABT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MABT is characterized by its unique heterocyclic structure, which includes a benzothiophene core. Its molecular formula is C10H9NO2SC_{10}H_{9}NO_{2}S, and it has been shown to interact with various biological targets, influencing numerous cellular pathways.

Target Interactions

MABT exhibits its biological activity primarily through interactions with specific enzymes and receptors. Notably, it has been shown to inhibit human leukocyte elastase (HLE), an enzyme implicated in inflammatory responses.

Key Targets:

  • Human Leukocyte Elastase (HLE) : Inhibition leads to reduced inflammation.
  • Tyrosine Kinases : MABT can inhibit kinase activity, affecting cell signaling pathways crucial for cell proliferation and survival .

Biochemical Pathways Affected

MABT influences several key biochemical pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is essential for regulating cell growth and differentiation. MABT's modulation of this pathway can impact cellular responses to stress and inflammation .
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

MABT has demonstrated notable effects on different cell types:

  • Anti-inflammatory Effects : By inhibiting HLE, MABT can significantly reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
  • Cancer Cell Inhibition : Studies have indicated that MABT derivatives can inhibit kinases involved in cancer progression, particularly those related to actin polymerization in metastatic cells .

Inhibitory Activity Against Kinases

  • LIMK1 Inhibition : MABT derivatives have been identified as potent inhibitors of LIMK1, a kinase involved in actin dynamics. This inhibition can disrupt the metastatic potential of tumor cells where LIMK is over-expressed .
    CompoundTargetIC50 (nM)
    MABT DerivativeLIMK12.0
    MABT DerivativePIM13.0
    MABT DerivativePIM20.5
  • MAPK Pathway Modulation : Research indicates that MABT can influence the MAPK pathway, potentially reversing aging phenotypes in cellular models associated with Werner syndrome .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a crucial scaffold in the development of kinase inhibitors. Kinases are pivotal in numerous cellular processes, and their dysregulation is linked to various diseases, including cancer and inflammatory disorders.

Case Study: Kinase Inhibitors Development

  • A study highlighted the synthesis of thieno[2,3-b]pyridine derivatives from this compound, which were evaluated for their inhibitory activity against LIMK1 (LIM domain kinase 1) and other kinases. These compounds demonstrated promising selectivity and potency, with some derivatives exhibiting nanomolar activity against specific kinases involved in cancer progression .

Antitumor Activity

Research indicates that derivatives of this compound possess selective antitumor properties. Certain modifications to the compound have led to enhanced cytotoxicity against specific cancer cell lines while sparing others.

Case Study: Tumor Selectivity

  • A derivative of this compound was shown to preferentially inhibit the proliferation of human T-lymphoma and leukemia cells, demonstrating a selectivity index significantly higher than that for HeLa cells (cervical cancer), indicating its potential as a targeted therapeutic agent .

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis pathways. Its unique structure allows for further derivatization, making it a versatile building block in the synthesis of complex molecules.

Synthesis Techniques

  • Microwave-assisted synthesis has been employed to efficiently produce derivatives of this compound with high yields (58–96%). This method allows for rapid access to diverse aminobenzo[b]thiophene structures that can be further modified for various applications .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and dyes.

Case Study: Organic Electronics

  • The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Research into its photophysical properties has shown promise for integration into electronic devices .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while the compound exhibits some harmful effects upon ingestion or skin contact, careful modification of its structure can mitigate these risks .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryScaffold for kinase inhibitorsPotent inhibitors against LIMK1 with nanomolar activity
Antitumor ActivitySelective cytotoxicity against tumor cellsHigh selectivity index against T-lymphoma vs HeLa cells
Organic SynthesisIntermediate for diverse chemical synthesesHigh yields achieved via microwave-assisted methods
Material SciencePotential use in organic electronicsPromising photophysical properties for electronic applications
Toxicological StudiesAssessment of safety profileHarmful effects noted; structure modifications can reduce toxicity

Preparation Methods

Synthesis via o-Halonitriles and Methyl 2-Mercaptoacetate

Reaction Overview:

  • Starting Materials: o-Halonitriles and methyl 2-mercaptoacetate.
  • Reaction Conditions:
    • Solvent: N,N-dimethylformamide (DMF).
    • Base: Potassium t-butoxide.
    • Temperature: 80°C.
    • Duration: 3 hours.

Procedure:

  • A solution of o-halobenzonitriles is prepared in DMF at 0°C.
  • Methyl 2-mercaptoacetate is added dropwise to the solution, followed by stirring for 30 minutes.
  • Potassium t-butoxide is introduced, and the mixture is heated to 80°C for 3 hours.
  • The reaction is quenched with ice-water, and the precipitate is collected by filtration and dried.

Yield:

  • The product is obtained as a yellow solid with a yield of 96% .
  • Analytical Data:

Base-Catalyzed Cyclocondensation Approach

Reaction Overview:

  • Starting Materials: Ethyl 2-amino-thiophene-3-carboxylates and aryl isocyanates.
  • Reaction Conditions:
    • Solvent: DMF.
    • Base: Potassium carbonate.
    • Temperature: Room temperature (RT).
    • Duration: 1.5 hours under an inert atmosphere.

Procedure:

  • A mixture of ethyl thiophene derivative, aryl isocyanates, and potassium carbonate in DMF is stirred under nitrogen at RT for 1.5 hours.
  • Water is added to the reaction mixture, forming a suspension that is filtered to collect the solid product.
  • The solid is washed with water and dried under vacuum.

Yield:

  • The beige solid product has a yield of 94% .
  • Analytical Data:
    • LC-MS retention time ($$ t_R $$) = 0.90 min; [M+H]+ = 238.07.

Data Table Summary

Method Starting Materials Solvent Base Temperature Duration Yield (%)
o-Halonitriles Method o-Halonitriles + Methyl 2-Mercaptoacetate DMF Potassium t-butoxide 80°C 3 hours 96
Cyclocondensation Method Ethyl Thiophene Derivative + Aryl Isocyanates DMF Potassium Carbonate RT 1.5 hours 94

Notes on Optimization

  • Solvent Selection: DMF provides excellent solubility for reactants and facilitates efficient nucleophilic substitution reactions.
  • Base Choice: Potassium t-butoxide and potassium carbonate are preferred for their ability to deprotonate intermediates effectively without side reactions.
  • Temperature Control: Precise temperature settings (RT or elevated temperatures) are critical for achieving high yields.

Q & A

Q. What emerging applications are being explored for this compound?

  • Answer : Derivatives show promise as kinase inhibitors (e.g., PI3Kδ/γ) for oncology and as radioligands for neurobiology (e.g., GluK1 targeting). Environmental applications include heavy-metal chelation via thiophene sulfur coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.